methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate
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Overview
Description
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate is a complex organic compound that belongs to the class of benzo[d][1,3]dioxin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate involves multiple steps. One of the key steps is the construction of the benzo[d][1,3]dioxin-4-one core. This can be achieved through a catalyst-free, facile, and efficient approach using commercially available starting materials . The reaction conditions typically involve the use of acetonitrile as a solvent and mild bases such as sodium bicarbonate (NaHCO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of green chemistry principles, such as catalyst-free reactions and the use of non-toxic solvents, would be essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxin-4-one derivatives: These compounds share the core structure and exhibit similar chemical properties.
Methoxy-substituted benzo[d][1,3]dioxins: Compounds with methoxy groups at different positions on the benzo[d][1,3]dioxin ring.
Acetoxymethyl-substituted derivatives: Compounds with acetoxymethyl groups attached to various positions on the benzo[d][1,3]dioxin ring.
Uniqueness
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate is unique due to its specific combination of functional groups and the (E)-configuration of the hex-4-enoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H28O8 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl (E)-6-[5-(acetyloxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C22H28O8/c1-13(8-10-18(24)27-6)7-9-16-17(26-5)11-15(12-28-14(2)23)19-20(16)29-22(3,4)30-21(19)25/h7,11H,8-10,12H2,1-6H3/b13-7+ |
InChI Key |
JDJVGYGAHLLCFU-NTUHNPAUSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)OC)/CCC(=O)OC |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)OC)CCC(=O)OC |
Origin of Product |
United States |
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